molecular formula C43H63FeNP2 B8817905 cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)

cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)

Cat. No.: B8817905
M. Wt: 711.8 g/mol
InChI Key: ZCLAIXUMNAWCKI-VROLVAQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) is a complex organometallic compound It is characterized by the presence of iron in the +2 oxidation state, coordinated with a cyclopentadiene ligand and a phosphanyl-substituted cyclopentadiene ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) typically involves the following steps:

    Preparation of Ligands: The cyclopentadiene and phosphanyl-substituted cyclopentadiene ligands are synthesized separately through multi-step organic synthesis involving cyclization and phosphanylation reactions.

    Coordination to Iron: The ligands are then coordinated to an iron(2+) center. This is usually achieved by reacting the ligands with an iron(2+) salt, such as iron(II) chloride, in the presence of a suitable base and solvent under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields, ensuring purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) can undergo various types of chemical reactions, including:

    Oxidation: The iron center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to lower oxidation states or to form iron(0) complexes.

    Substitution: Ligands can be substituted with other ligands, altering the coordination environment of the iron center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve the use of phosphines, amines, or other coordinating ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(0) species.

Scientific Research Applications

Cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.

    Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) exerts its effects involves coordination chemistry and electron transfer processes. The iron center can participate in redox reactions, facilitating various catalytic processes. The ligands influence the electronic properties of the iron center, modulating its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienyliron(II) dicarbonyl dimer: Another iron(2+) complex with cyclopentadiene ligands.

    Iron(II) tris(2,2’-bipyridine): A well-known iron(2+) complex with bipyridine ligands.

Uniqueness

Cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in catalysis and material science applications.

Properties

Molecular Formula

C43H63FeNP2

Molecular Weight

711.8 g/mol

IUPAC Name

cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)

InChI

InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-17,26-33,38H,3-14,18-25H2,1-2H3;1-5H;/q2*-1;+2/t38-;;/m1../s1

InChI Key

ZCLAIXUMNAWCKI-VROLVAQFSA-N

Isomeric SMILES

CN(C)[C@@H](C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CN(C)C(C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

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